BENZYL {[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE
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Overview
Description
BENZYL {[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE: is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL {[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Formation of the Formate Ester: The final step involves esterification with formic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the formate ester, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Medicine:
Pharmaceuticals: It can be explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BENZYL {[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE involves its interaction with biological targets, primarily through the oxadiazole ring. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The sulfur atom in the molecule can form strong interactions with metal ions, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
BENZIMIDAZOLE: Another heterocyclic compound with a similar structure but different biological activities.
IMIDAZOLE: Known for its broad range of biological activities, including antimicrobial and antifungal properties.
THIADIAZOLE: Similar to oxadiazole but contains sulfur instead of oxygen, with distinct chemical and biological properties.
Uniqueness: BENZYL {[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}FORMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of the oxadiazole ring and the formate ester makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
benzyl [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)15-18-19-16(22-15)23-17(20)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTLRBCFFYDOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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